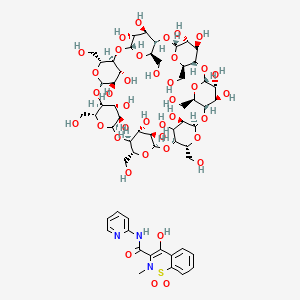
Piroxicam betadex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piroxicam betadex is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. It is used to relieve symptoms of painful inflammatory conditions such as arthritis. This compound is a formulation that includes beta-cyclodextrin, which enhances the solubility and absorption of piroxicam, leading to faster onset of action .
準備方法
Synthetic Routes and Reaction Conditions
Piroxicam is synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)pyridine. This intermediate is then cyclized with sulfur and sodium hydroxide to yield piroxicam . The inclusion of beta-cyclodextrin in the formulation is achieved through complexation, where piroxicam is dissolved in a suitable solvent and mixed with beta-cyclodextrin under specific conditions to form the piroxicam betadex complex .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of piroxicam followed by its complexation with beta-cyclodextrin. The process includes dissolving piroxicam in a solvent, adding beta-cyclodextrin, and stirring the mixture under controlled temperature and pH conditions. The resulting complex is then purified and dried to obtain the final product .
化学反応の分析
Types of Reactions
Piroxicam undergoes various chemical reactions, including:
Oxidation: Piroxicam can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of piroxicam can lead to the formation of its corresponding amine derivatives.
Substitution: Piroxicam can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
科学的研究の応用
Piroxicam betadex has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug-cyclodextrin complexation and solubility enhancement.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. .
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.
作用機序
Piroxicam betadex exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
類似化合物との比較
Similar Compounds
Meloxicam: Another oxicam NSAID with similar anti-inflammatory properties.
Tenoxicam: An oxicam NSAID used for similar indications.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness
Piroxicam betadex is unique due to its formulation with beta-cyclodextrin, which enhances its solubility and absorption. This leads to a faster onset of action compared to other similar compounds. Additionally, the inclusion of beta-cyclodextrin reduces gastrointestinal side effects commonly associated with NSAIDs .
特性
CAS番号 |
96684-40-1 |
|---|---|
分子式 |
C57H83N3O39S |
分子量 |
1466.3 g/mol |
IUPAC名 |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChIキー |
LBPBSKKEZXLVBQ-WZHIEOAOSA-N |
異性体SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
正規SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
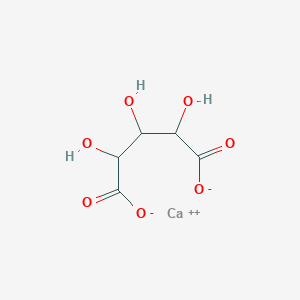
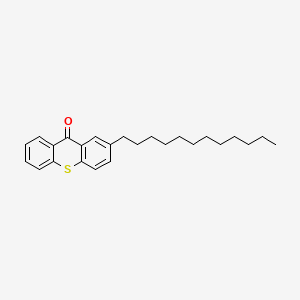

![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
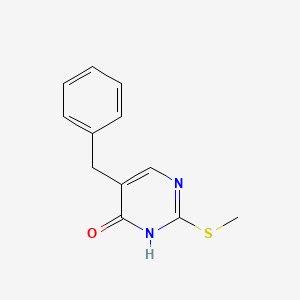
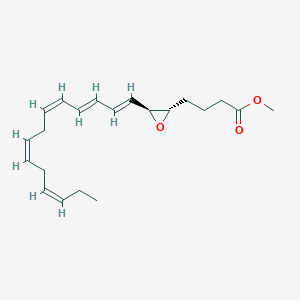

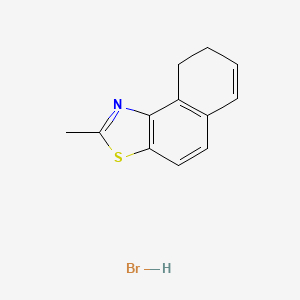

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
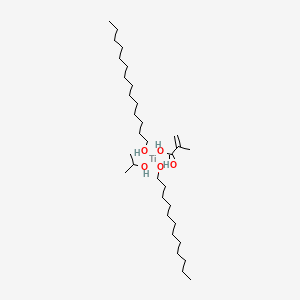
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
